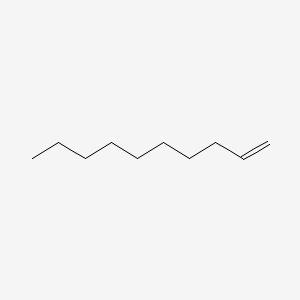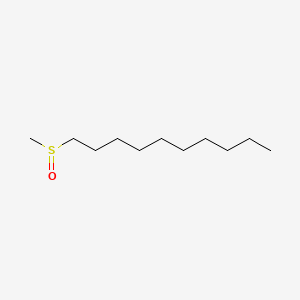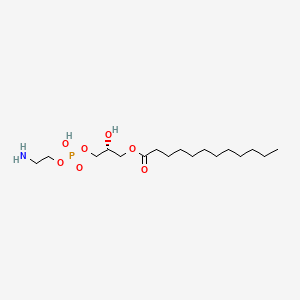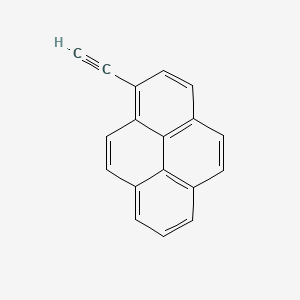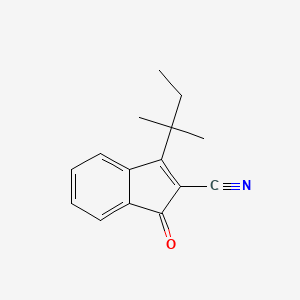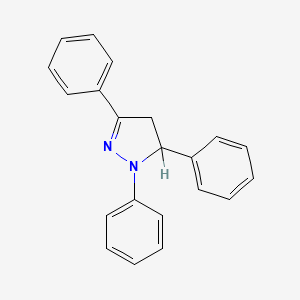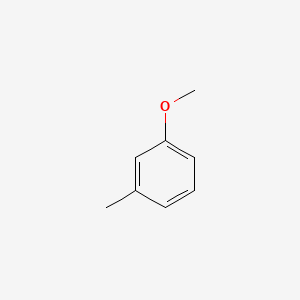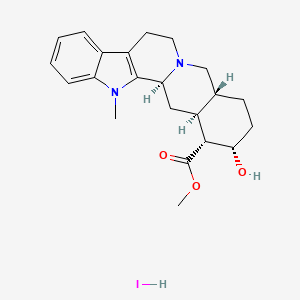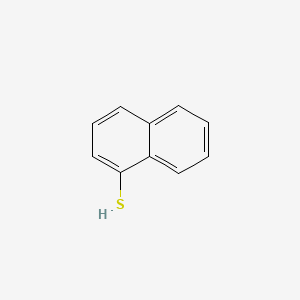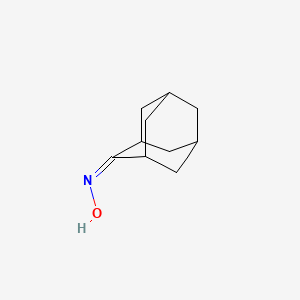
2-Adamantanon-oxim
Übersicht
Beschreibung
2-Adamantanone oxime, also known as tricyclo[3.3.1.1(3,7)]decan-7-one oxime, is a derivative of adamantane, a polycyclic hydrocarbon. This compound has a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol It is characterized by its unique structure, which includes an oxime functional group attached to the adamantane framework
Wissenschaftliche Forschungsanwendungen
2-Adamantanone oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as high thermal stability and rigidity.
Biological Studies: It is utilized in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industrial Applications: The compound’s derivatives are explored for use in high-performance lubricants and coatings.
Safety and Hazards
When handling 2-Adamantanone oxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Zukünftige Richtungen
Oximes, including 2-Adamantanone oxime, have gained interest due to their unique properties and reactivity modes . They have potential applications in diverse methodologies, from cycloadditions to bioconjugation . Future research directions may include exploring these applications further and developing new synthetic methodologies based on oxime starting materials .
Biochemische Analyse
Biochemical Properties
They are positioned at important metabolic bifurcation points between general and specialized metabolism .
Molecular Mechanism
It is known that oximes can form in an essentially irreversible process as the adduct dehydrates . This could potentially influence the molecular interactions of 2-Adamantanone oxime.
Metabolic Pathways
It is known that oximes are involved in various metabolic pathways, including those involving enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Adamantanone oxime can be synthesized through the reaction of 2-adamantanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . The general reaction scheme is as follows:
2-Adamantanone+Hydroxylamine Hydrochloride→2-Adamantanone Oxime+HCl
Industrial Production Methods: While specific industrial production methods for 2-adamantanone oxime are not extensively documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Adamantanone oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Reduction: 2-Adamantanamine.
Oxidation: 2-Nitrosoadamantane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-adamantanone oxime involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, the oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. The rigid adamantane structure also allows for strong interactions with hydrophobic pockets in proteins, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
2-Adamantanone: The parent ketone compound, which lacks the oxime group.
2-Adamantanamine: The reduced form of 2-adamantanone oxime.
2-Nitrosoadamantane: The oxidized form of 2-adamantanone oxime.
Uniqueness: 2-Adamantanone oxime is unique due to its oxime functional group, which imparts distinct reactivity compared to its parent ketone and other derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
N-(2-adamantylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVIFXMFZFITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-12-3 | |
| Record name | 2-Adamantanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

